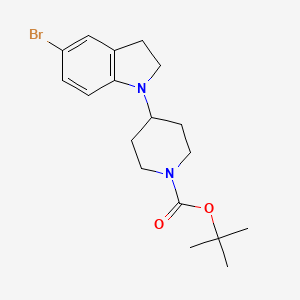

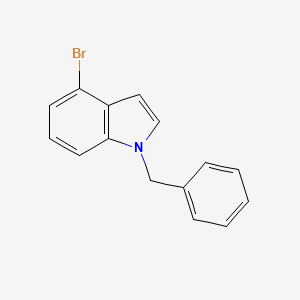

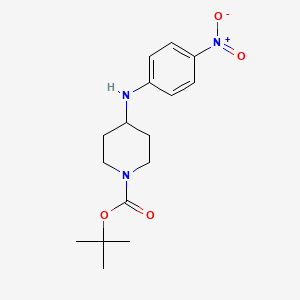

![molecular formula C9H16N4 B1322166 1-[2-(1H-吡唑-1-基)乙基]哌嗪 CAS No. 381721-56-8](/img/structure/B1322166.png)

1-[2-(1H-吡唑-1-基)乙基]哌嗪

描述

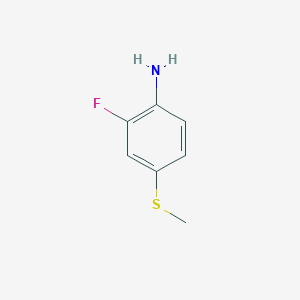

1-[2-(1H-Pyrazol-1-yl)ethyl]piperazine is a chemical compound that is part of a broader class of piperazine derivatives. Piperazine itself is a versatile heterocyclic organic compound, consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring. The compound features a pyrazole moiety, which is another heterocyclic compound with a five-membered ring containing two adjacent nitrogen atoms, attached to the piperazine ring through an ethyl linker. This structural motif is commonly found in various pharmaceuticals and bioactive molecules due to its potential for a wide range of biological activities.

Synthesis Analysis

The synthesis of piperazine derivatives often involves multi-step reactions that can include cyclocondensation, reductive amination, and N-alkylation. For instance, the synthesis of novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker was achieved through 1,3-dipolar cycloaddition of a key synthon with hydrazonyl chlorides, followed by reactions with hydrazine hydrate and phenyl hydrazine to afford the corresponding bis(pyrazolyl)benzofuran piperazines . Another example is the synthesis of 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives using a four-component cyclo condensation involving diacetyl, aromatic aldehyde, 2-(piperazin-1-yl)ethanamine, and ammonium acetate with a sulfate catalyst .

Molecular Structure Analysis

The molecular structure of piperazine derivatives can be elucidated using various spectroscopic techniques such as IR, NMR, and mass spectrometry. For example, the structure of piperazine-1,4-diium bis(2-carboxy-1H-pyrazole-4-carboxylate) tetrahydrate was determined through an extensive network of intermolecular hydrogen bonds, leading to a three-dimensional supramolecular framework . The crystal and molecular structure of 1-(p-fluorophenylmethyl)-2-(4-methyl-1-piperazinyl)-1H-benzimidazole hydrogen fumarate was determined by X-ray analysis, revealing the planarity of the benzimidazole ring and the chair conformation of the piperazine ring .

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions, which are often essential for their biological activity. For instance, piperazine has been used as a catalyst for the synthesis of 2-amino-3-cyano-4H-pyrans derivatives in aqueous media, showcasing its versatility as a catalyst in organic synthesis . The reactivity of piperazine derivatives can also be tailored by the introduction of different functional groups, which can lead to compounds with significant antiarrhythmic activity, as seen in the synthesis of 2-[(2-hydroxy-2-R)-ethyl]-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as solubility, boiling point, and crystallinity, can be influenced by the nature of the substituents on the piperazine ring. These properties are crucial for the compound's application in pharmaceuticals and can be studied using various analytical techniques. The synthesized compounds' antimicrobial and receptor binding activities are often evaluated to determine their potential as therapeutic agents, as seen in the biological evaluation of novel 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives and the activity assay of pyrazolo[1,5-a]pyridine derivatives .

科学研究应用

1. 用于疼痛管理的拮抗剂临床候选药物

1-(4-(2-((1-(3,4-二氟苯基)-1H-吡唑-3-基)甲氧基)乙基)哌嗪-1-基)乙酮(EST64454),是1-[2-(1H-吡唑-1-基)乙基]哌嗪的衍生物,已被确认为σ1受体拮抗剂和用于疼痛治疗的临床候选药物。它在小鼠模型中表现出高水溶性、高代谢稳定性,并显示出镇痛特性(J. Díaz等,2020)。

2. 强效抗菌和MurB抑制剂

含有哌嗪连接物的新型双(吡唑-苯并呋喃)杂合物,包括1-[2-(1H-吡唑-1-基)乙基]哌嗪衍生物,已显示出显著的抗菌效果和生物膜抑制活性。它们表现出有望的对MurB酶的抑制活性,暗示在应对细菌耐药性方面的潜在应用(Ahmed E. M. Mekky & S. Sanad, 2020)。

3. 抗癌活性

含有哌嗪取代基的化合物,包括1-[2-(1H-吡唑-1-基)乙基]哌嗪衍生物,已展示出显著的抗癌活性。这在各种癌细胞系中体外观察到,表明这些化合物在癌症治疗中的潜力(Kostyantyn Turov, 2020)。

4. 抗微生物活性

某些1-[2-(1H-吡唑-1-基)乙基]哌嗪衍生物表现出显著的抗微生物特性。它们已被发现对一系列细菌菌株有效,暗示它们在开发新的抗微生物剂中的潜在用途(R. Rajkumar, A. Kamaraj, & K. Krishnasamy, 2014)。

5. 中枢药理活性

1-[2-(1H-吡唑-1-基)乙基]哌嗪的衍生物,特别是4-(1-苯基-1H-吡唑-4-基甲基)-哌嗪-1-羧酸乙酯,已在瑞士小鼠中展示出类抗焦虑活性。这表明其在治疗焦虑相关疾病中的潜在应用(A. F. de Brito et al., 2012)。

6. 镇痛和抗炎活性

4-[(1-苯基-1H-吡唑-4-基)甲基] 1-哌嗪羧酸乙酯,一种哌嗪衍生物,已显示出镇痛和抗炎效果。这表明该化合物在疼痛管理和炎症控制中的潜力(Daiany Priscilla Bueno Silva et al., 2015)。

作用机制

Mode of Action

It’s suggested that the compound may interact with its targets, leading to changes in cellular processes . The exact nature of these interactions and the resulting changes are subjects of ongoing research.

Biochemical Pathways

It’s possible that the compound may influence multiple pathways, leading to downstream effects on cellular functions

Result of Action

It’s likely that the compound exerts its effects through its interactions with its targets, leading to changes in cellular functions . More research is needed to fully understand these effects.

Action Environment

The action, efficacy, and stability of 1-[2-(1H-Pyrazol-1-YL)ethyl]piperazine can be influenced by various environmental factors. These may include the physiological environment within the body, such as pH, temperature, and the presence of other molecules. The compound’s stability could also be affected by storage conditions

属性

IUPAC Name |

1-(2-pyrazol-1-ylethyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N4/c1-2-11-13(5-1)9-8-12-6-3-10-4-7-12/h1-2,5,10H,3-4,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPTBMAUXTXJLDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CCN2C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20624742 | |

| Record name | 1-[2-(1H-Pyrazol-1-yl)ethyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20624742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[2-(1H-Pyrazol-1-YL)ethyl]piperazine | |

CAS RN |

381721-56-8 | |

| Record name | 1-[2-(1H-Pyrazol-1-yl)ethyl]piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=381721-56-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[2-(1H-Pyrazol-1-yl)ethyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20624742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Fluoro-2-(piperazin-1-yl)benzo[d]thiazole](/img/structure/B1322102.png)